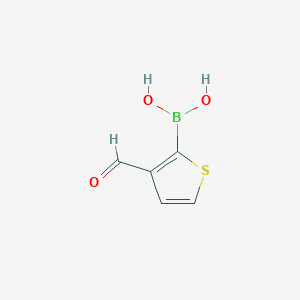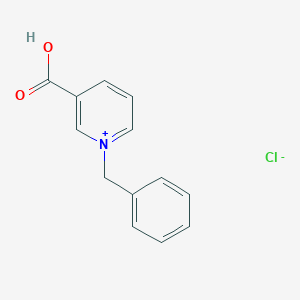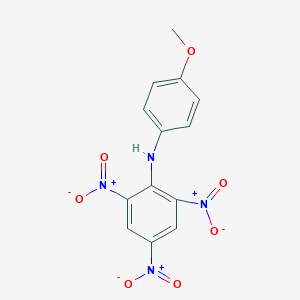
N-(4-methoxyphenyl)-2,4,6-trinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2,4,6-trinitroaniline, commonly known as MeOTAD, is an organic compound that has gained significant attention in scientific research due to its unique properties. MeOTAD is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. It has a molecular weight of 308.24 g/mol and a melting point of 156-158 °C.
Mecanismo De Acción
MeOTAD acts as a hole-transport material by accepting holes from the active layer of the device and transporting them to the electrode. The mechanism of hole transport in MeOTAD has been attributed to the formation of a charge-transfer complex between MeOTAD and the active layer. This complex facilitates the transfer of holes from the active layer to MeOTAD, resulting in efficient charge transport.
Efectos Bioquímicos Y Fisiológicos
MeOTAD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that MeOTAD is not toxic to human cells and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeOTAD has several advantages as a hole-transport material, including its high hole mobility, good stability, and compatibility with various active layers. However, MeOTAD is relatively expensive compared to other hole-transport materials and requires careful handling due to its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for research on MeOTAD, including:
1. Developing new synthesis methods to improve the yield and purity of MeOTAD.
2. Studying the mechanism of charge transport in MeOTAD to gain a better understanding of its properties.
3. Investigating the use of MeOTAD in other optoelectronic devices, such as organic field-effect transistors and electrochromic devices.
4. Improving the stability and efficiency of perovskite solar cells by optimizing the use of MeOTAD as a hole-transport material.
5. Developing new derivatives of MeOTAD with improved properties for use in optoelectronic devices.
In conclusion, MeOTAD is a promising material for use in optoelectronic devices due to its excellent charge-transport properties. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
MeOTAD can be synthesized through various methods, including the reaction of 4-methoxyaniline with 2,4,6-trinitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trinitrochlorobenzene in the presence of a base such as potassium carbonate. Both methods have been reported to yield MeOTAD with high purity and yield.
Aplicaciones Científicas De Investigación
MeOTAD has been extensively studied in the field of organic electronics due to its excellent charge-transport properties. It has been used as a hole-transport material in perovskite solar cells, organic light-emitting diodes, and other optoelectronic devices. MeOTAD has also been investigated as a sensitizer in dye-sensitized solar cells, where it has shown promising results.
Propiedades
Número CAS |
16552-39-9 |
|---|---|
Nombre del producto |
N-(4-methoxyphenyl)-2,4,6-trinitroaniline |
Fórmula molecular |
C13H10N4O7 |
Peso molecular |
334.24 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O7/c1-24-10-4-2-8(3-5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
Clave InChI |
AUASAZDUSWQUKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



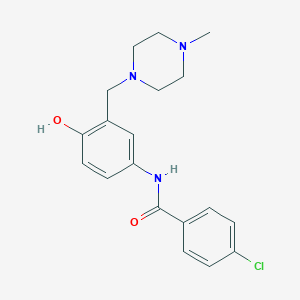
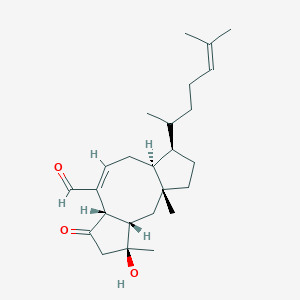
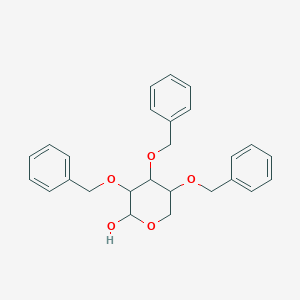
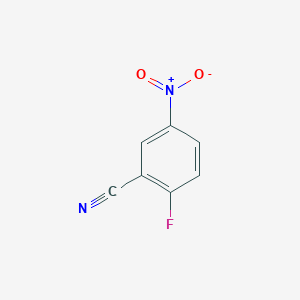
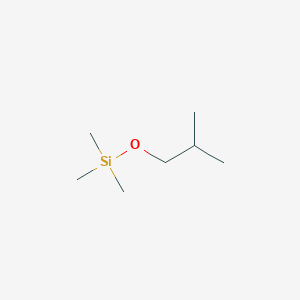
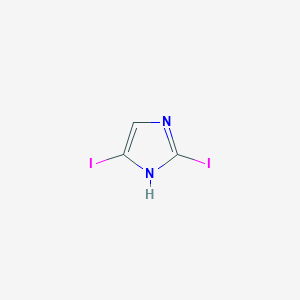
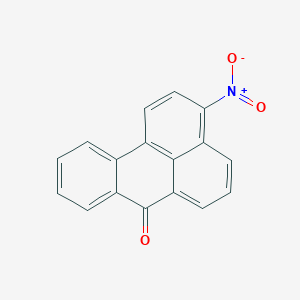
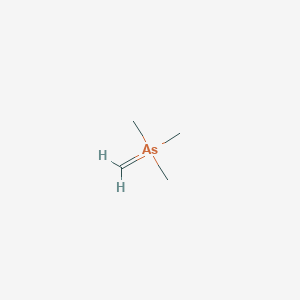
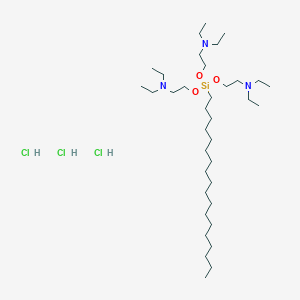
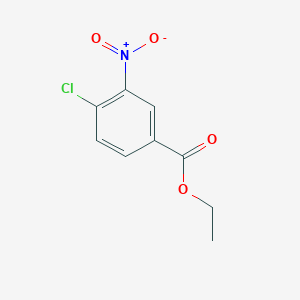
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
